D-gamma-glutamyl-D-glutamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-gamma-glutamyl-D-glutamic acid can be synthesized through chemical synthesis. One common method involves the condensation reaction of L-glutamic acid with D-glutamic acid, followed by reduction to obtain this compound .
Industrial Production Methods: Microbial fermentation is a cost-effective method for producing poly-gamma-glutamic acid, which includes this compound. This method utilizes bacteria such as Bacillus subtilis to biosynthesize the compound from renewable biomass . Genetic engineering and optimization of growth medium, process control, and downstream processing are employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: D-gamma-glutamyl-D-glutamic acid undergoes various chemical reactions, including hydrolysis and transpeptidation. As a member of the gamma-glutamyl transpeptidase family, it can cleave and transfer gamma-glutamyl groups to acceptor molecules or water .
Common Reagents and Conditions: The hydrolysis reaction typically involves water as the acceptor molecule, while transpeptidation reactions may involve amino acids or short peptides as acceptors .
Major Products: The major products formed from these reactions include gamma-glutamyl amino acids and peptides .
Scientific Research Applications
Chemistry: D-gamma-glutamyl-D-glutamic acid is used in the study of peptide synthesis and polymer chemistry due to its unique structure and properties .
Biology: In biological research, this compound is utilized to investigate the role of gamma-glutamyl transpeptidases in glutathione metabolism and antioxidant defense .
Industry: The compound is employed in the production of biodegradable polymers and as a component in various industrial processes .
Mechanism of Action
D-gamma-glutamyl-D-glutamic acid exerts its effects through the activity of gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond and transfers the gamma-glutamyl group to other molecules . This enzyme plays a critical role in maintaining cellular redox homeostasis and is involved in various physiological processes, including antioxidant defense and detoxification .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H16N2O7 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1 |
InChI Key |
OWQDWQKWSLFFFR-PHDIDXHHSA-N |
Isomeric SMILES |
C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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